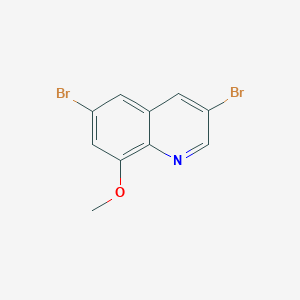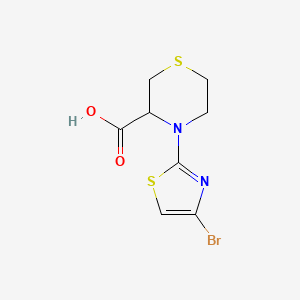
4-(4-Bromothiazol-2-yl)thiomorpholine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Bromothiazol-2-yl)thiomorpholine-3-carboxylic acid is a heterocyclic organic compound that contains both a thiazole ring and a thiomorpholine ring. The presence of a bromine atom on the thiazole ring makes it a versatile compound in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromothiazol-2-yl)thiomorpholine-3-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea.
Bromination: The thiazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
Thiomorpholine Ring Formation: The thiomorpholine ring is formed by reacting the brominated thiazole with morpholine under appropriate conditions.
Carboxylation: Finally, the carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(4-Bromothiazol-2-yl)thiomorpholine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atom in the thiazole ring.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Conditions typically involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and amines.
Oxidation Products: Oxidation can lead to sulfoxides or sulfones.
Reduction Products: Reduction typically yields thiols or thioethers.
科学研究应用
4-(4-Bromothiazol-2-yl)thiomorpholine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a reagent in organic synthesis.
作用机制
The mechanism of action of 4-(4-Bromothiazol-2-yl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the thiazole ring play crucial roles in its reactivity and binding affinity. The compound can inhibit enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
相似化合物的比较
Similar Compounds
4-(4-Bromothiazol-2-yl)morpholine: Similar structure but lacks the carboxylic acid group.
4-(4-Bromophenyl)thiazol-2-amine: Contains a phenyl group instead of the thiomorpholine ring.
Thiazole Derivatives: Various thiazole derivatives with different substituents and functional groups.
Uniqueness
4-(4-Bromothiazol-2-yl)thiomorpholine-3-carboxylic acid is unique due to the presence of both the thiomorpholine ring and the carboxylic acid group, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for diverse research applications.
属性
分子式 |
C8H9BrN2O2S2 |
|---|---|
分子量 |
309.2 g/mol |
IUPAC 名称 |
4-(4-bromo-1,3-thiazol-2-yl)thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C8H9BrN2O2S2/c9-6-4-15-8(10-6)11-1-2-14-3-5(11)7(12)13/h4-5H,1-3H2,(H,12,13) |
InChI 键 |
DTBSAOQHFRYDOF-UHFFFAOYSA-N |
规范 SMILES |
C1CSCC(N1C2=NC(=CS2)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[1-(Dimethylamino)propan-2-yl]-1H-1,2,4-triazol-3-amine](/img/structure/B13331575.png)
![3-{5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine](/img/structure/B13331583.png)
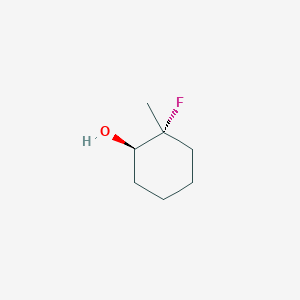
![tert-Butyl 7-(ethylamino)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13331592.png)
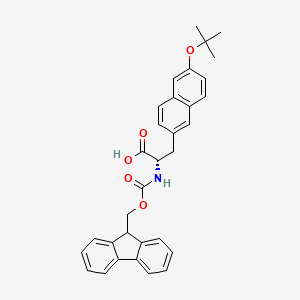
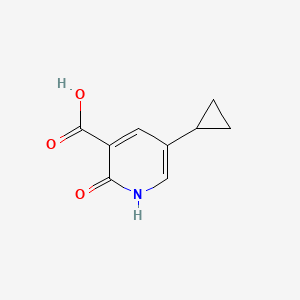

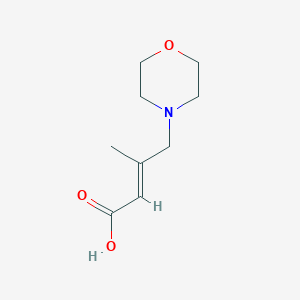

![(1S,3aR,6aS)-2-(2-(2,4-Dichlorophenoxy)acetyl)-N-((2S)-1-oxo-3-(2-oxopyrrolidin-3-yl)propan-2-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B13331663.png)
